

Technical Guide: Strontium Ranelate (CAS 135459-87-9)

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Compound of Interest

Compound Name:	1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone
CAS No.:	27822-68-0
Cat. No.:	B1593936

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Dual-Action Osteoporosis Therapeutic Agent[1][2] Part 1: Core Directive & Executive Summary

Identity & Significance Strontium ranelate (SR) is a strontium(II) salt of ranelic acid, distinct in the pharmacological landscape for its dual mechanism of action: it simultaneously stimulates bone formation (osteoblastogenesis) and inhibits bone resorption (osteoclastogenesis).[1][2][3][4] Unlike bisphosphonates (which primarily inhibit resorption) or parathyroid hormone analogs (which primarily stimulate formation), SR uncouples the bone remodeling process to yield a net gain in bone mineral density (BMD).

Target Audience: Drug Development Scientists, Medicinal Chemists, and Clinical Researchers.

Key Physicochemical Data:

Property	Specification
Chemical Name	Distrontium 5-[bis(carboxymethyl)amino]-3-carboxymethyl-4-cyano-2-thiophenecarboxylate
CAS Number	135459-87-9
Molecular Formula	C ₁₂ H ₆ N ₂ O ₈ SSr ₂
Molecular Weight	513.49 g/mol
Solubility	Slightly soluble in water; insoluble in ethanol.[3]

| Appearance | White to light yellow powder.[3] |

Part 2: Scientific Integrity & Logic (Mechanism & Pharmacology)

1. Mechanism of Action: The "Dual Action" Hypothesis

Strontium ranelate functions as a calcium-sensing receptor (CaSR) agonist.[2] The strontium ion (

) mimics calcium (

) but induces distinct signaling cascades due to its larger ionic radius and distinct binding kinetics.

- Osteoblast Activation (Anabolic): SR binds to CaSR on pre-osteoblasts, activating the MAPK/ERK1/2 and Wnt/

-catenin signaling pathways. This upregulates the expression of osteogenic genes (Runx2, Alpl) and increases the secretion of osteoprotegerin (OPG).

- Osteoclast Inhibition (Antiresorptive): SR acts on osteoclasts directly (via CaSR) and indirectly (via the OPG/RANKL ratio). By increasing OPG secretion from osteoblasts, SR acts as a decoy receptor for RANKL, preventing it from binding to RANK on osteoclast precursors, thereby inhibiting their differentiation.

2. Pharmacokinetics (ADME)

- Absorption: Bioavailability is approx. 25%. Absorption is dose-dependent and reduced by food/calcium.
- Distribution: High affinity for bone tissue (hydroxyapatite crystal surface).

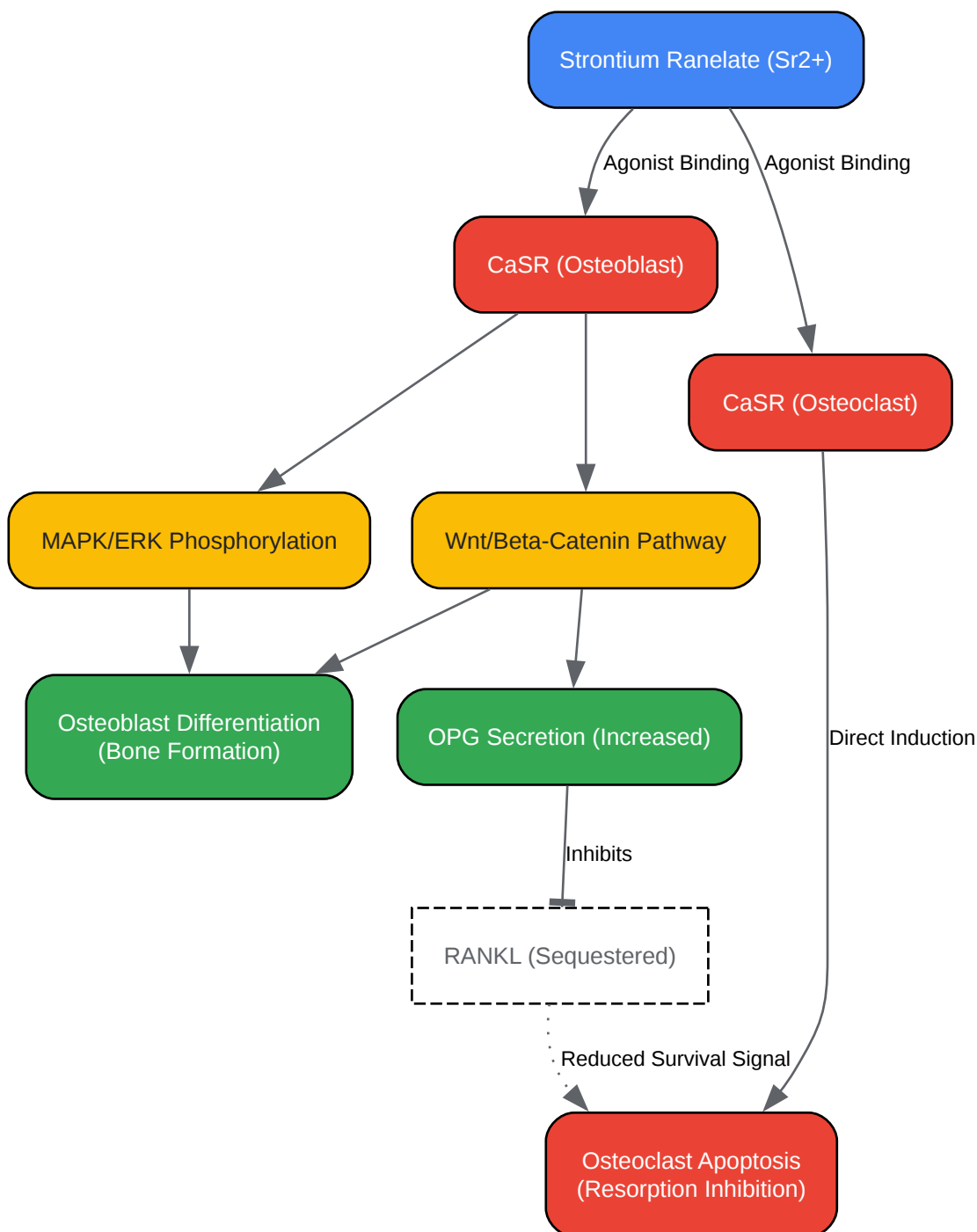
is incorporated into the crystal lattice by ionic exchange with

.

- Metabolism: Ranelic acid is not metabolized.[4] The strontium moiety is not metabolized.[4]
- Excretion: Renal and gastrointestinal.

3. Visualizing the Signaling Pathway

The following diagram illustrates the CaSR-mediated dual action of Strontium Ranelate.



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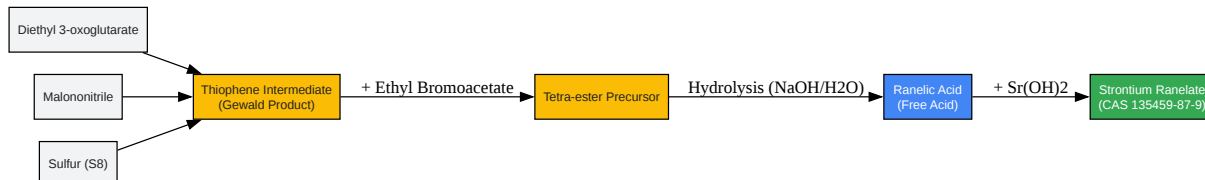
Caption: Figure 1. Dual mechanism of Strontium Ranelate via Calcium-Sensing Receptor (CaSR) modulation in bone remodeling cells.[2]

Part 3: Synthesis & Manufacturing

The synthesis of Strontium Ranelate involves the construction of the thiophene core (Ranelic Acid) followed by salt formation.[3]

Synthetic Pathway[5]

- Condensation: Reaction of diethyl 3-oxoglutarate with malononitrile and elemental sulfur in ethanol (Gewald reaction conditions) to form the thiophene intermediate.
- N-Alkylation: The amino group of the thiophene intermediate is alkylated with ethyl bromoacetate to introduce the carboxymethyl side chains.
- Hydrolysis: The ester groups are hydrolyzed (saponification) to yield Ranelic Acid.
- Salt Formation: Ranelic acid is reacted with Strontium Hydroxide () or Strontium Carbonate to precipitate the distrontium salt.



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Caption: Figure 2. Industrial synthesis pathway of Strontium Ranelate from commodity precursors.

Part 4: Experimental Protocols (Quality Control)

Protocol 1: Determination of Strontium Content via EDTA Titration Purpose: To validate the stoichiometric ratio of Strontium (approx. 34% by weight).

- Dissolution: Dissolve 200 mg of Strontium Ranelate in 50 mL of dilute HCl (0.1 N).

- Buffering: Adjust pH to 10.0 using Ammonia/Ammonium Chloride buffer.
- Indicator: Add Eriochrome Black T (EBT) indicator.
- Titration: Titrate with 0.05 M Disodium EDTA solution until the color changes from wine-red to blue.
- Calculation:

Protocol 2: Impurity Profiling (HPLC)

- Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5 μ m).
- Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.
- Detection: UV at 235 nm (Thiophene absorption).
- Limit: Ranelic acid esters (incomplete hydrolysis) must be < 0.15%.

References

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